2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid
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Overview
Description
“2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid” is a chemical compound with the molecular weight of 258.66 . It is also known by its IUPAC name, which is the same as the common name .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H11ClO5/c1-6(11(14)15)17-10-8(12)3-7(5-13)4-9(10)16-2/h3-6H,1-2H3,(H,14,15)
. This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical and Chemical Properties Analysis
This compound has a molecular weight of 258.66 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Crystal Structures and Complex Formation
- Research has shown the use of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid in the study of crystal structures and metal complex formations. One study details the crystal structures of this compound and its zinc(II) complex, highlighting its use in understanding molecular interactions and stereochemistry (O'reilly et al., 1987).
Synthesis of Derivatives and Antimicrobial Activity
- Another area of application is in the synthesis of derivatives for antimicrobial evaluation. Derivatives of this compound have been synthesized and tested for their antimicrobial activities against various microbes, showing significant activity (Noolvi et al., 2016).
Anti-mycobacterial Agent Development
- The compound has also been used in the synthesis of phenoxy acetic acid derivatives, which were evaluated as anti-mycobacterial agents against Mycobacterium tuberculosis (Yar et al., 2006).
Influence on Muscle Chloride Channel Conductance
- Research has explored its analogues, such as 2-(4-chloro-phenoxy)propanoic acid, in relation to their effects on chloride membrane conductance in rat striated muscle, which is important for understanding muscle physiology and potential therapeutic applications (Carbonara et al., 2001).
Environmental Analysis and Detection
- The compound has relevance in environmental sciences, particularly in the analysis of phenoxy herbicides in water samples. Methods have been developed for sensitive and accurate determination of related phenoxy herbicides in water, indicating its role in environmental monitoring and pollution studies (Nuhu et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO5/c1-6(11(14)15)17-10-8(12)3-7(5-13)4-9(10)16-2/h3-6H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSGDLPBDMUJBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1Cl)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394845 |
Source
|
Record name | 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590395-58-7 |
Source
|
Record name | 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590395-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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